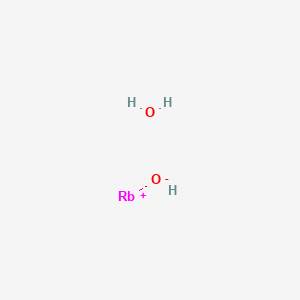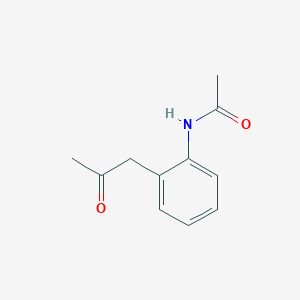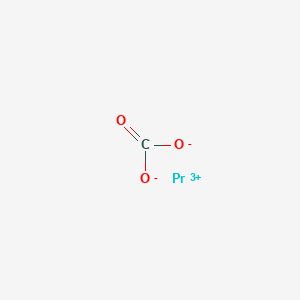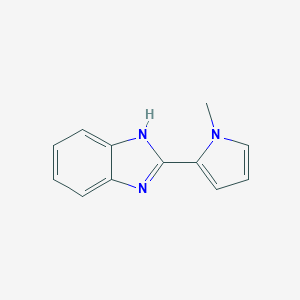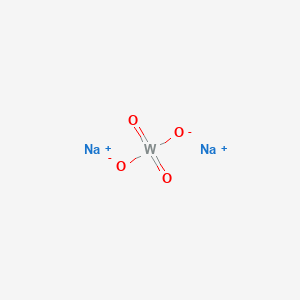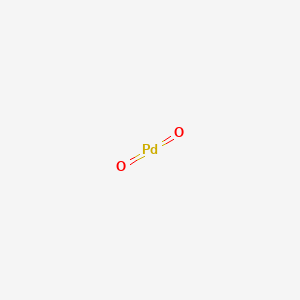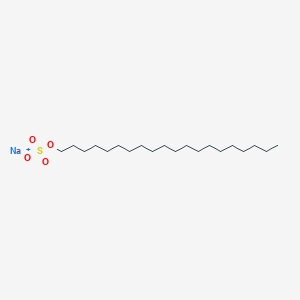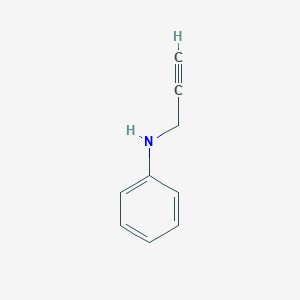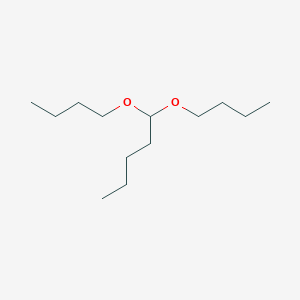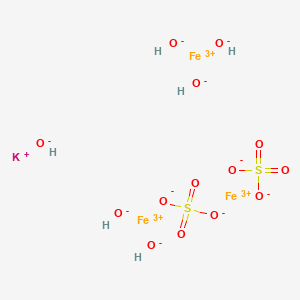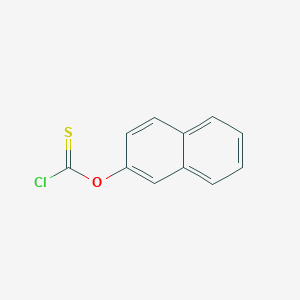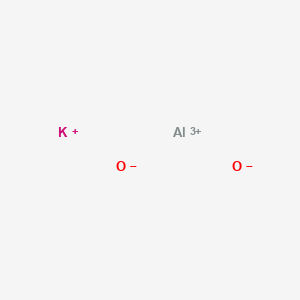
Aluminum potassium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum potassium oxide, also known as AlKOx, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a white solid that is highly soluble in polar solvents such as water and ethanol. AlKOx has been used in various fields, including catalysis, material science, and biomedical research.
Applications De Recherche Scientifique
Aluminum potassium oxide has been widely used in various scientific research applications due to its unique properties. It has been used as a catalyst in organic synthesis, where it has shown excellent activity and selectivity in various reactions such as aldol condensation, Michael addition, and epoxidation. Aluminum potassium oxide has also been used as a reagent in the synthesis of various organic compounds such as esters, amides, and ketones.
Mécanisme D'action
The mechanism of action of Aluminum potassium oxide in catalytic reactions is not well understood. However, it is believed that Aluminum potassium oxide acts as a Lewis acid, which can coordinate with the electron-rich substrate and facilitate the reaction. The coordination of Aluminum potassium oxide with the substrate results in the activation of the substrate, which enhances the reactivity of the substrate towards the reaction.
Effets Biochimiques Et Physiologiques
Aluminum potassium oxide has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. Aluminum potassium oxide has also been shown to have antioxidant activity, which can protect cells from oxidative damage. Additionally, Aluminum potassium oxide has been shown to have anti-inflammatory activity, which can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Aluminum potassium oxide has several advantages for lab experiments. It is a highly soluble compound that can be easily dissolved in polar solvents. It is also stable under various reaction conditions, which makes it suitable for use in catalytic reactions. However, Aluminum potassium oxide has some limitations for lab experiments. It can be expensive and difficult to synthesize, which can limit its use in large-scale reactions. Additionally, Aluminum potassium oxide can be sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
For research on Aluminum potassium oxide could include the development of new synthesis methods that are more cost-effective and scalable. Additionally, research could focus on the optimization of Aluminum potassium oxide for use in catalytic reactions, including the identification of new reactions that can be catalyzed by Aluminum potassium oxide. Finally, research could focus on the biological and medical applications of Aluminum potassium oxide, including its use as an antimicrobial and antioxidant agent.
Conclusion:
In conclusion, Aluminum potassium oxide is a unique compound that has shown significant potential in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Aluminum potassium oxide could lead to the development of new applications and a better understanding of its properties.
Méthodes De Synthèse
Aluminum potassium oxide is synthesized by reacting aluminum isopropoxide and potassium tert-butoxide in a solvent such as toluene or hexane. This reaction results in the formation of a white precipitate, which is then purified by washing with a solvent and drying under vacuum. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and X-ray crystallography.
Propriétés
Numéro CAS |
11137-59-0 |
|---|---|
Nom du produit |
Aluminum potassium oxide |
Formule moléculaire |
AlKO2 |
Poids moléculaire |
98.079 g/mol |
Nom IUPAC |
aluminum;potassium;oxygen(2-) |
InChI |
InChI=1S/Al.K.2O/q+3;+1;2*-2 |
Clé InChI |
WPUINVXKIPAAHK-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Al+3].[K+] |
SMILES canonique |
[O-2].[O-2].[Al+3].[K+] |
Autres numéros CAS |
11137-59-0 |
Synonymes |
Aluminum potassium oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



